Distinct IMPDH2 Inhibition: A Differentiated Starting Point for Antiproliferative Programs
5H-Imidazo[4,5-c]pyridazin-4-amine exhibits a moderate, non-competitive inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM when measured with IMP substrate, and a Ki of 440 nM with NAD substrate [1]. This activity is distinct from the potent kinase inhibition observed with substituted derivatives like SGI-1776 (IC50 = 7 nM against Pim-1) or imidazopyridazine carbonitriles (IC50 = 3 nM against CK2) [2]. While SGI-1776 and the CK2 inhibitors are advanced, substituted leads, the unsubstituted core's intrinsic IMPDH2 inhibition offers a unique and underexplored starting point for developing novel antiproliferative or immunosuppressive agents, separate from kinase-targeted pathways.
| Evidence Dimension | IMPDH2 Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (with IMP substrate); Ki = 440 nM (with NAD substrate) |
| Comparator Or Baseline | SGI-1776 (Pim-1 IC50 = 7 nM); CK2 Inhibitor (CK2 IC50 = 3 nM) |
| Quantified Difference | Target compound shows moderate IMPDH2 inhibition; comparators show potent, distinct kinase inhibition. |
| Conditions | In vitro enzymatic assay using recombinant IMPDH2. |
Why This Matters
This evidence identifies a unique, target-specific activity for the core scaffold, enabling researchers to procure it for programs focused on IMPDH2 or nucleotide metabolism rather than classical kinase inhibition.
- [1] BindingDB. (n.d.). PrimarySearch_ki for Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp. View Source
- [2] Fink, B., Gavai, A., Kim, S. H., Zhao, Y., Purandare, A., Vite, G., ... & Wong, T. W. (2013). Abstract B284: Discovery of imidazopyridazinecarbonitriles as potent, selective inhibitors of CK2. Molecular Cancer Therapeutics, 12(11_Supplement), B284. View Source
